Binding Affinity of PROTAC TG2 Degrader-1 Relative to Parental Warhead and PROTAC TG2 Degrader-2
PROTAC TG2 degrader-1 (compound 11) demonstrates a KD of 68.9 μM, representing an 8.8-fold decrease in binding affinity compared to the parental TG2-binding warhead MT4 (KD = 7.8 μM) [1]. In contrast, PROTAC TG2 degrader-2 (compound 7) fails to exhibit dose-dependent saturation under identical conditions, indicating a KD > 100 μM and a >12.8-fold loss of affinity [1]. This direct head-to-head ITC comparison establishes that compound 11 retains superior target engagement relative to compound 7, despite the steric penalties imposed by VHL recruitment.
| Evidence Dimension | Equilibrium Dissociation Constant (KD) |
|---|---|
| Target Compound Data | KD = 68.9 μM |
| Comparator Or Baseline | MT4 (parental warhead): KD = 7.8 μM; PROTAC TG2 degrader-2 (compound 7): KD > 100 μM |
| Quantified Difference | Compound 11 exhibits 8.8-fold reduced affinity vs MT4; Compound 7 exhibits >12.8-fold reduced affinity |
| Conditions | Isothermal Titration Calorimetry (ITC) using full-length TG2 protein |
Why This Matters
Binding affinity directly correlates with ternary complex stability and degradation efficiency; compound 11's quantifiably superior KD relative to compound 7 ensures more robust target engagement in cellular assays.
- [1] Valdivia, A.; Vagadia, P. P.; Guo, G.; O'Brien, E.; Matei, D.; Schiltz, G. E. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). J. Med. Chem. 2023, 66 (14), 9445–9465. View Source
